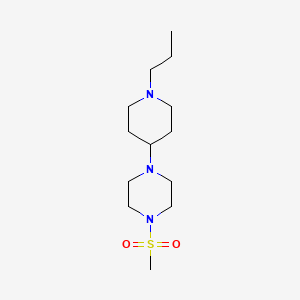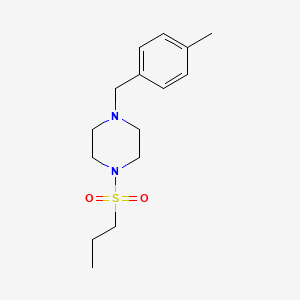
1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a propylpiperidine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine involves several steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methylsulfonyl Group: The piperazine ring is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Introduction of Propylpiperidine Moiety: The final step involves the reaction of the intermediate compound with 1-propylpiperidine in the presence of a suitable catalyst to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its use as a lead compound for the development of new drugs targeting neurological disorders.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with dopamine and serotonin receptors.
Comparaison Avec Des Composés Similaires
1-(Methylsulfonyl)-4-(1-propylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives such as:
1-(Methylsulfonyl)-4-(1-ethylpiperidin-4-yl)piperazine: Similar structure but with an ethyl group instead of a propyl group.
1-(Methylsulfonyl)-4-(1-butylpiperidin-4-yl)piperazine: Similar structure but with a butyl group instead of a propyl group.
1-(Methylsulfonyl)-4-(1-phenylpiperidin-4-yl)piperazine: Similar structure but with a phenyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H27N3O2S |
|---|---|
Poids moléculaire |
289.44 g/mol |
Nom IUPAC |
1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C13H27N3O2S/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18/h13H,3-12H2,1-2H3 |
Clé InChI |
XPVKQIBBTKSHJA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)
![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879862.png)
![2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879884.png)
![3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879888.png)
![1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10879890.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10879898.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10879900.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10879907.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10879918.png)
